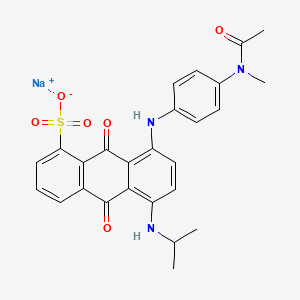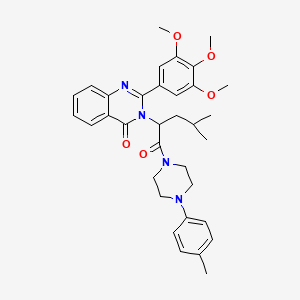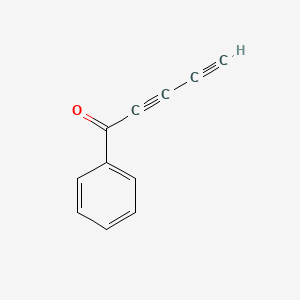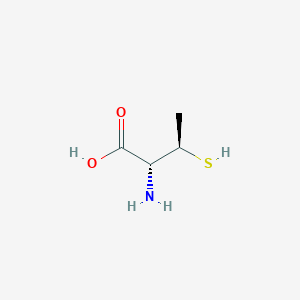
(2R,3R)-2-Amino-3-mercaptobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Amino-3-mercaptobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amino group can produce primary amines. Substitution reactions can result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target molecules, leading to changes in their structure and function. This compound may also act as a competitive inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-3-mercaptobutanoic acid: A stereoisomer with different spatial arrangement of the amino and thiol groups.
(2R,3R)-2,3-Butanediol: A compound with similar stereochemistry but different functional groups.
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its chiral nature also makes it valuable in asymmetric synthesis and as a model compound for studying stereochemistry.
Propriétés
Numéro CAS |
43083-51-8 |
|---|---|
Formule moléculaire |
C4H9NO2S |
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3+/m1/s1 |
Clé InChI |
TYEIDAYBPNPVII-GBXIJSLDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)S |
SMILES canonique |
CC(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


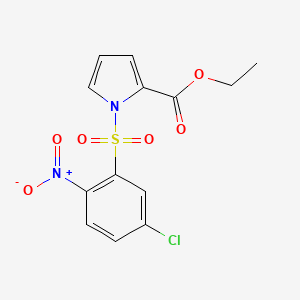

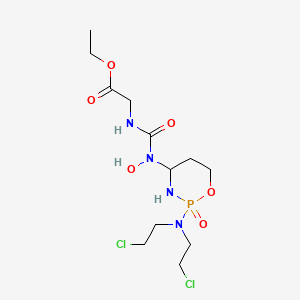
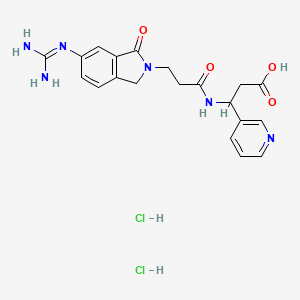
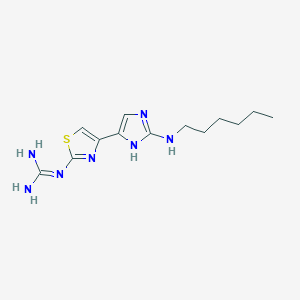
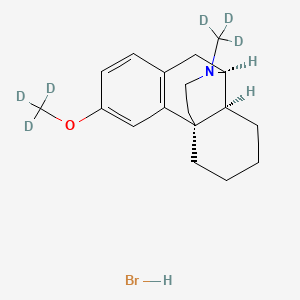


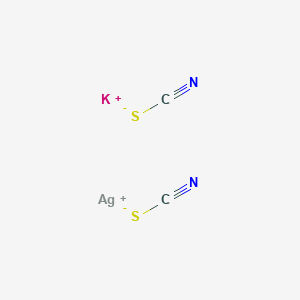
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

